molecular formula C33H36N4O6 B190676 Bilirubin CAS No. 635-65-4

Bilirubin

Cat. No.: B190676
CAS No.: 635-65-4
M. Wt: 584.7 g/mol
InChI Key: BPYKTIZUTYGOLE-IFADSCNNSA-N
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Mechanism of Action

Target of Action

Bilirubin, a byproduct of heme catabolism, has been recently recognized as a metabolic hormone . It primarily targets nuclear receptors, driving gene transcription . It also binds to plasma albumin for transport to the liver .

Mode of Action

this compound interacts with its targets in a unique way. It is produced as a result of the breakdown of heme present in hemoglobin and other hemoproteins . In the bloodstream, unconjugated this compound binds to albumin to facilitate its transport to the liver . Once in the liver, it is conjugated with glucuronic acid by the enzyme glucuronyl transferase, forming conjugated this compound, which is soluble . This allows conjugated this compound to be excreted into the duodenum in bile .

Biochemical Pathways

The biochemical pathway of this compound involves several steps. First, heme is broken down into iron and biliverdin, a process catalyzed by heme oxygenase . Biliverdin is then reduced to create unconjugated this compound . In the liver, unconjugated this compound is conjugated with glucuronic acid to form conjugated this compound, which is soluble and can be excreted into the duodenum in bile .

Pharmacokinetics

this compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is produced in the body as a result of heme catabolism . It is then transported to the liver bound to albumin . In the liver, it is metabolized by conjugation with glucuronic acid . The resulting conjugated this compound is water-soluble and can be excreted in bile .

Result of Action

The action of this compound results in several molecular and cellular effects. It has cytoprotective and beneficial metabolic effects within the physiological range . At high levels, it can be potentially toxic . Elevated levels of this compound in the bloodstream, a condition called hyperbilirubinemia, can lead to jaundice, characterized by a yellowing of the skin and eyes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, mutations in the microsomal glycosyltransferase (UGT) system, which is normally responsible for conjugating this compound, can lead to elevated serum concentrations of this compound . Furthermore, conditions associated with increased red cell turnover, such as intramedullary or intravascular hemolysis, can enhance this compound formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bilirubin is produced in the body through the breakdown of heme, a component of hemoglobin in red blood cells. The heme molecule is first converted to biliverdin by the enzyme heme oxygenase, and then biliverdin is reduced to this compound by biliverdin reductase .

Industrial Production Methods: Industrial production of this compound typically involves a chemical process via alkaline hydrolysis to remove the β-glucuronic acid group. A highly concentrated sodium hydroxide solution is used at high temperature in the hydrolysis process . Another method involves whole-cell transformation utilizing recombinant Corynebacterium glutamicum expressing a β-glucuronidase from Staphylococcus species .

Properties

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYKTIZUTYGOLE-IFADSCNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

Record name Bilirubin
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Record name Calcium bilirubinate
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Record name Disodium bilirubinate IXalpha
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DSSTOX Substance ID

DTXSID8060905
Record name Bilirubin
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Molecular Weight

584.7 g/mol
Source PubChem
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Physical Description

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS], Solid
Record name Bilirubin
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Solubility

0.009 mg/mL at 25 °C
Record name Bilirubin
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CAS No.

635-65-4, 18422-02-1, 93891-87-3
Record name Bilirubin
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Record name Calcium bilirubinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium bilirubinate IXalpha
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Record name 21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-
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Record name Bilirubin
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Record name Bilirubin
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Record name BILIRUBIN
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Record name Bilirubin
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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